molecular formula C15H22N2O3S2 B6774369 N-[3-(6-methyl-1-oxo-1,4-thiazepan-4-yl)-3-oxo-1-thiophen-2-ylpropyl]acetamide

N-[3-(6-methyl-1-oxo-1,4-thiazepan-4-yl)-3-oxo-1-thiophen-2-ylpropyl]acetamide

Cat. No.: B6774369
M. Wt: 342.5 g/mol
InChI Key: IPSJBMFXTHGATC-UHFFFAOYSA-N
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Description

N-[3-(6-methyl-1-oxo-1,4-thiazepan-4-yl)-3-oxo-1-thiophen-2-ylpropyl]acetamide is an organic compound with a complex structure that includes a thiazepane ring, a thiophene ring, and an acetamide group

Properties

IUPAC Name

N-[3-(6-methyl-1-oxo-1,4-thiazepan-4-yl)-3-oxo-1-thiophen-2-ylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-11-9-17(5-7-22(20)10-11)15(19)8-13(16-12(2)18)14-4-3-6-21-14/h3-4,6,11,13H,5,7-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSJBMFXTHGATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCS(=O)C1)C(=O)CC(C2=CC=CS2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methyl-1-oxo-1,4-thiazepan-4-yl)-3-oxo-1-thiophen-2-ylpropyl]acetamide typically involves multiple steps:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: This step involves the coupling of the thiazepane intermediate with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.

    Acetylation: The final step involves the acetylation of the intermediate to form the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methyl-1-oxo-1,4-thiazepan-4-yl)-3-oxo-1-thiophen-2-ylpropyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted amides or ethers.

Scientific Research Applications

N-[3-(6-methyl-1-oxo-1,4-thiazepan-4-yl)-3-oxo-1-thiophen-2-ylpropyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of N-[3-(6-methyl-1-oxo-1,4-thiazepan-4-yl)-3-oxo-1-thiophen-2-ylpropyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide
  • 4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine

Uniqueness

N-[3-(6-methyl-1-oxo-1,4-thiazepan-4-yl)-3-oxo-1-thiophen-2-ylpropyl]acetamide is unique due to its combination of a thiazepane ring and a thiophene ring, which is not commonly found in other compounds. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

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